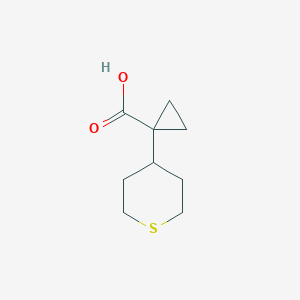
1-(Thian-4-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is a chemical compound with the molecular formula C9H14O2S It contains a cyclopropane ring attached to a carboxylic acid group and a thian-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the thian-4-yl group. One common method involves the reaction of a cyclopropane derivative with a thian-4-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thian-4-yl)cyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thian-4-yl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Thian-4-yl)cyclopropane-1-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Thian-4-yl)cyclopropane-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thian-4-yl group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(Thian-4-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid.
1-(Thian-4-yl)cyclopropane-1-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
1-(Thian-4-yl)cyclopropane-1-carboxylicacid is unique due to its combination of a cyclopropane ring and a thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H14O2S |
|---|---|
Peso molecular |
186.27 g/mol |
Nombre IUPAC |
1-(thian-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
Clave InChI |
FFOHUUQRADAIKI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
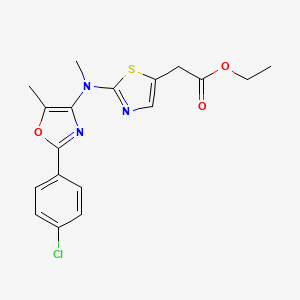
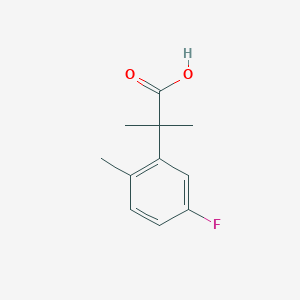
![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
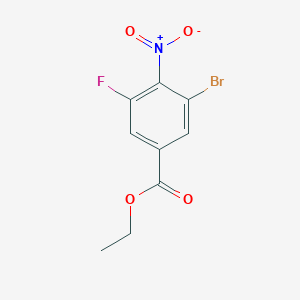
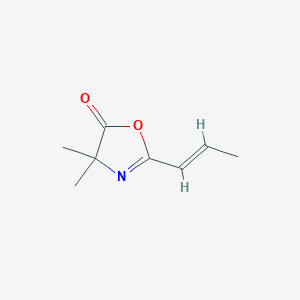
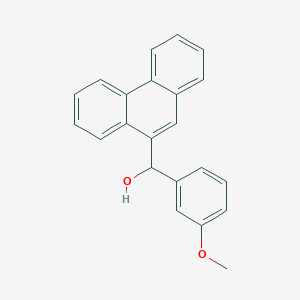
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
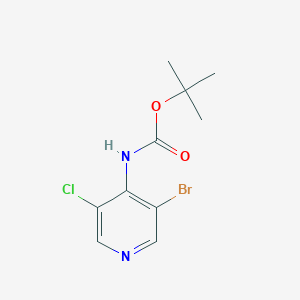
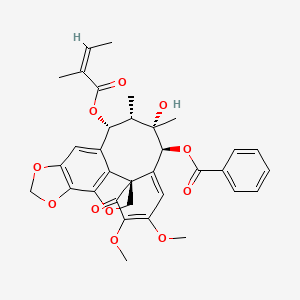

![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
